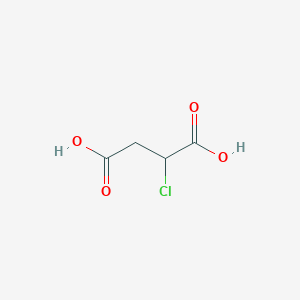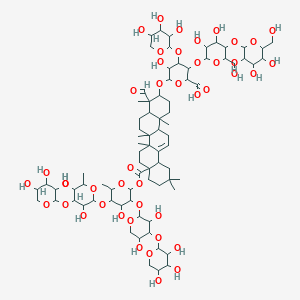
7-Bromo-2-phenyl-3,1-benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl fumarate is an organic compound with the molecular formula C8H12O4. It is the diethyl ester of fumaric acid and is known for its role as an electrophilic compound, commonly used in various chemical reactions, including the Diels-Alder reaction . This compound is a colorless to almost colorless liquid with a boiling point of approximately 218-219°C and a melting point of 1-2°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl fumarate is typically synthesized through the esterification of fumaric acid with ethanol. The process involves the reaction of fumaric acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield diethyl fumarate . The reaction can be represented as follows:
C4H4O4+2C2H5OH→C8H12O4+2H2O
Industrial Production Methods: In industrial settings, diethyl fumarate is produced by the same esterification process but on a larger scale. The reaction mixture is typically heated under reflux conditions to drive the reaction to completion. After the reaction, the product is purified by washing with aqueous sodium carbonate, followed by drying with calcium chloride and distillation .
Chemical Reactions Analysis
Types of Reactions: Diethyl fumarate undergoes various chemical reactions, including:
Diels-Alder Reaction: It acts as a dienophile in Diels-Alder reactions, forming cyclohexene derivatives.
Hydrogenation: It can be hydrogenated to form diethyl succinate.
Hydrolysis: It can be hydrolyzed to fumaric acid and ethanol in the presence of a base or acid.
Common Reagents and Conditions:
Diels-Alder Reaction: Typically conducted with dienes under thermal or catalytic conditions.
Hydrogenation: Requires a hydrogen source and a catalyst such as palladium on carbon.
Hydrolysis: Uses aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Diels-Alder Reaction: Cyclohexene derivatives.
Hydrogenation: Diethyl succinate.
Hydrolysis: Fumaric acid and ethanol.
Scientific Research Applications
Diethyl fumarate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Diels-Alder reaction.
Biology: Investigated for its potential biological activities, including anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of psoriasis and multiple sclerosis (as seen with its analog, dimethyl fumarate)
Industry: Used as an intermediate in the production of plasticizers, flavoring agents, and surface coatings.
Mechanism of Action
The mechanism of action of diethyl fumarate involves its electrophilic nature, which allows it to participate in various chemical reactions. In biological systems, it is believed to exert its effects through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, leading to anti-inflammatory and antioxidant responses . This pathway is crucial in protecting cells from oxidative stress and inflammation.
Comparison with Similar Compounds
Dimethyl Fumarate: Another ester of fumaric acid, used in the treatment of multiple sclerosis and psoriasis.
Diethyl Maleate: An isomer of diethyl fumarate, used in similar chemical reactions but with different reactivity due to its cis configuration.
Uniqueness of Diethyl Fumarate: Diethyl fumarate is unique in its trans configuration, which makes it more reactive in certain chemical reactions, such as the Diels-Alder reaction, compared to its cis isomer, diethyl maleate . This reactivity makes it a valuable compound in organic synthesis and industrial applications.
Properties
CAS No. |
19062-90-9 |
|---|---|
Molecular Formula |
C15H10BrNO |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
7-bromo-2-phenyl-3,1-benzoxazepine |
InChI |
InChI=1S/C15H10BrNO/c16-13-6-7-14-12(10-13)8-9-18-15(17-14)11-4-2-1-3-5-11/h1-10H |
InChI Key |
AIBBQTHVKOGPTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CO2)C=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CO2)C=C(C=C3)Br |
Synonyms |
7-Bromo-2-phenyl-3,1-benzoxazepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Leu5]-Enkephalin](/img/structure/B92233.png)













